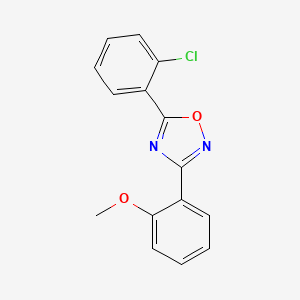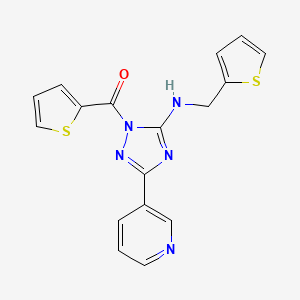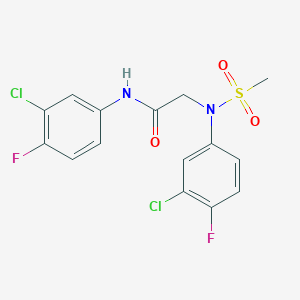
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in drug discovery, material science, and other areas of research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
CPOD exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and even drug-resistant strains. The compound’s mode of action involves disrupting microbial membranes or inhibiting essential enzymes. Further studies are needed to optimize its efficacy and explore potential clinical applications .
Antioxidant Potential
CPOD demonstrates antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Its chemical structure allows it to neutralize reactive oxygen species, making it a potential candidate for preventing oxidative damage-related diseases .
Antihistaminic Effects
In some studies, CPOD has shown antihistaminic properties, which could be valuable in managing allergic reactions. By modulating histamine receptors, it may alleviate symptoms such as itching, redness, and inflammation .
Anticancer Research
Researchers have explored CPOD’s potential as an anticancer agent. It exhibits cytotoxic effects against certain cancer cell lines, disrupting their growth and inducing apoptosis. Investigations continue to identify specific mechanisms and optimize its selectivity .
DNA Binding Abilities
CPOD interacts with DNA, potentially influencing gene expression and cellular processes. Understanding its binding affinity and selectivity can aid in drug design and targeted therapies .
Protein Binding and Enzyme Inhibition
CPOD’s interactions with proteins and enzymes have implications for drug development. It may act as an enzyme inhibitor or modulate protein function, affecting various biological pathways .
Catalyst in Ring Opening Polymerization (ROP)
CPOD-based ligands have been explored as catalysts in ROP reactions. Their ability to initiate polymerization processes makes them valuable in materials science and polymer engineering .
Metal-Organic Frameworks (MOFs)
Derived from piperazine-based ligands like CPOD, MOFs offer tunable structures and applications in gas storage, separation, and catalysis. CPOD-based MOFs have been investigated for their unique properties .
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-9-5-3-7-11(13)14-17-15(20-18-14)10-6-2-4-8-12(10)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZPOVSNKUZCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4227506.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4227510.png)
![5-[(4-ethyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B4227523.png)
![1-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-indole-3-carbaldehyde ethanedioate (salt)](/img/structure/B4227537.png)
![1'-allyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4227539.png)
![ethyl 4-({[1-(4-fluorophenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4227547.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide](/img/structure/B4227557.png)
![ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4227562.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoate](/img/structure/B4227593.png)